(S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one
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Description
(S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one is a complex organic compound with a unique structure that combines elements of benzene, pyrrole, and diazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the core benzene ring, followed by the introduction of the pyrrole and diazepine moieties through a series of cyclization and condensation reactions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds and ring structures
Properties
IUPAC Name |
(6aS)-5,6a,7,8,9,11-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-11-6-3-7-14(11)8-9-4-1-2-5-10(9)13-12/h1-2,4-5,11H,3,6-8H2,(H,13,15)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCFVLAXIRKPNN-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=CC=CC=C3CN2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NC3=CC=CC=C3CN2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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